1-(4-(Azetidin-1-yl)phenyl)ethanone is an organic compound characterized by its unique structure, which includes an azetidine ring attached to a phenyl group and a carbonyl functional group. The molecular formula of this compound is C10H11NO, and it has a molecular weight of 161.20 g/mol. The IUPAC name reflects its structure, indicating the presence of an azetidine moiety linked to a phenyl group via an ethanone linkage. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactive nature.
The chemical behavior of 1-(4-(Azetidin-1-yl)phenyl)ethanone is largely influenced by the azetidine ring, which can undergo various reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
Research indicates that 1-(4-(Azetidin-1-yl)phenyl)ethanone exhibits significant biological activity. Its mechanism of action involves the reactivity of the azetidine ring, which can form covalent bonds with biological macromolecules such as DNA and proteins. This reactivity may lead to cytotoxic effects, making it a candidate for further investigation as an anticancer agent. Additionally, studies have suggested potential applications in enzyme inhibition and other therapeutic areas due to its ability to interact with various biological targets .
Several synthesis methods have been developed for 1-(4-(Azetidin-1-yl)phenyl)ethanone:
These methods demonstrate the compound's accessibility for research and industrial applications.
The applications of 1-(4-(Azetidin-1-yl)phenyl)ethanone span various fields:
Interaction studies involving 1-(4-(Azetidin-1-yl)phenyl)ethanone focus on its ability to form covalent bonds with nucleophiles, including amino acids and nucleic acids. This property is crucial for understanding its biological activity and potential therapeutic applications. Research has shown that compounds with similar structures can exhibit varying degrees of interaction based on their substituents and steric factors, influencing their efficacy as drug candidates .
Several compounds share structural similarities with 1-(4-(Azetidin-1-yl)phenyl)ethanone, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)ethanone | C11H12FNO | Contains a pyrrolidine ring; potential neuroactive properties |
| 1-(4-(1-Pyrrolidinylsulfonyl)phenyl)ethanone | C12H14N2O2S | Sulfonamide functionality; possible antibacterial activity |
| 2-Aziridin-1-yl-(1,4)naphthoquinone | C13H9N3O2 | Naphthoquinone core; known for antitumor activity |
| 1-(4-(4-Bromophenylazo)phenyl)aziridine | C13H10BrN3 | Azo compound; used in dye applications |
Uniqueness: The uniqueness of 1-(4-(Azetidin-1-yl)phenyl)ethanone lies in its specific combination of an azetidine ring with a phenyl group and a ketone functional group. This configuration imparts significant reactivity and versatility not commonly found in other related compounds, making it particularly valuable for both synthetic applications and biological investigations .
The IUPAC name for this compound is 1-[4-(azetidin-1-yl)phenyl]ethanone, which systematically describes its structure: an ethanone group ($$ \text{CH}_3\text{CO} $$) attached to a phenyl ring substituted at the para position with an azetidine moiety. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 843608-07-1 | |
| Molecular Formula | $$ \text{C}{11}\text{H}{13}\text{NO} $$ | |
| Molecular Weight | 175.23 g/mol | |
| SMILES | CC(=O)C1=CC=C(C=C1)N2CCC2 | |
| InChIKey | AHHKQUNYVVUSNT-UHFFFAOYSA-N |
The azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) contributes to the compound’s stereoelectronic properties, enabling interactions with biological targets.
The compound’s 2D and 3D conformational analyses reveal a planar phenyl group connected to a puckered azetidine ring. Computational models predict bond lengths of 1.45 Å for the C-N bonds in the azetidine ring and 1.21 Å for the carbonyl group, consistent with typical sp³ and sp² hybridization, respectively.
The synthesis of 1-(4-(Azetidin-1-yl)phenyl)ethanone historically relies on Friedel-Crafts acylation and subsequent alkylation steps. The Friedel-Crafts reaction facilitates the introduction of the acetyl group onto the aromatic ring, while alkylation installs the azetidine moiety.
Friedel-Crafts Acylation
In industrial settings, benzene derivatives react with acetyl chloride in the presence of aluminum chloride ($$ \text{AlCl}_3 $$) to form acetophenone intermediates [2]. For 1-(4-(Azetidin-1-yl)phenyl)ethanone, this method adapts to 4-substituted benzene precursors. The mechanism involves:
Alkylation for Azetidine Installation
Post-acylation, the azetidine ring is introduced via nucleophilic substitution. For example, 4-aminoacetophenone reacts with 1,3-dibromopropane under basic conditions to form the azetidine ring [1]. Key parameters include:
| Parameter | Typical Value | Purpose |
|---|---|---|
| Catalyst ($$ \text{AlCl}_3 $$) | Stoichiometric (1:1) | Stabilizes acylium ion |
| Reaction Temperature | 50–80°C | Balances rate and side reactions |
| Yield | 60–70% | After recrystallization from toluene [1] |
Challenges include moisture sensitivity ($$ \text{AlCl}_3 $$ deactivation) and polyacylation byproducts, mitigated by excess benzene [2].
Modern approaches leverage palladium and photoredox catalysts to enhance efficiency and stereoselectivity.
Buchwald-Hartwig Amination
This method couples aryl halides with amines to form C–N bonds. For 1-(4-(Azetidin-1-yl)phenyl)ethanone, 4-bromoacetophenone reacts with azetidine using:
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by amine coordination and reductive elimination [6]. Yields exceed 85% under optimized conditions [6].
Photoredox Catalysis
Visible light-mediated decarboxylative alkylation enables C–C bond formation at the azetidine ring. For instance, iridium-based catalysts ($$ \text{[Ir(dF(CF}3\text{)ppy)}2\text{(dtbbpy)]PF}_6 $$) promote radical intermediates, coupling azetidine derivatives with acrylates [3]. Key advantages include:
Stereoselective Alkylation
Tin(II) enolates facilitate asymmetric C-4 alkylation of azetidin-2-ones. Chiral tin complexes derived from heteroatom-substituted acetyl derivatives achieve diastereomeric ratios >20:1 [4]. For example:
$$
\text{4-Acetoxyazetidin-2-one} + \text{Chiral tin enolate} \rightarrow \text{C-4-alkylated product (76% yield)} [4]
$$
| Catalyst System | Substrate | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| $$ \text{Pd(OAc)}_2/\text{BINAP} $$ | 4-Bromoacetophenone | 88 | N/A |
| $$ \text{[Ir]} $$ photoredox | Benzylic oxetanes | 75 | N/A |
| $$ \text{Sn(II)} $$ enolates | 4-Acetoxyazetidin-2-one | 76 | 22:1 |
Microwave irradiation accelerates reaction kinetics, particularly in azetidine ring formation. Traditional reflux methods (7 hours) [1] reduce to 30–60 minutes under microwave conditions.
Case Study: Azetidinone Formation
A mixture of 4-aminophenylacetone and 1,3-dibromopropane in DMF irradiated at 150°C for 45 minutes achieves 82% yield, compared to 60% under conventional heating [1]. Benefits include:
Continuous flow systems enhance scalability and reproducibility for industrial production.
Friedel-Crafts Acylation in Flow
A tubular reactor with immobilized $$ \text{AlCl}_3 $$ on silica gel enables continuous acetophenone synthesis [2]. Parameters:
Azetidine Alkylation
Microreactors with staggered herringbone mixers improve mass transfer during azetidine ring closure. Key outcomes:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 7 hours | 1 hour |
| Yield | 60% | 78% |
| Catalyst Loading | Stoichiometric | 10 mol% |